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molecular formula C8H6O3 B029381 Benzoylformic acid CAS No. 611-73-4

Benzoylformic acid

Cat. No. B029381
M. Wt: 150.13 g/mol
InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466873

Procedure details

Reactor. A 12-liter, 4-neck, jacketed flask with bottom drain valve is charged with 4-hydroxyacetophenone (4-HAP, 619 g, 4.6 moles), H2O (2622 g, 145.7 moles) and HCl (887 g of a 32% aqueous solution, 7.8 moles). The flask is equipped with a mechanical stirrer (glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface sparge tube, nitrogen inlet, thermowell, and gas outlet adaptor. The reactor is connected to the generator using 1/4" OD TFE tubing which is piped such that the stream of NOCl can be diverted to a scrubber which consists of a 500 ml vacuum flask with rubber stopper drilled to accommodate the 1/4" tubing. Similarly, the outlet from the reactor is connected to a separate scrubber. The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution. The reaction flask contents are stirred and flask is purged with nitrogen to remove residual air. The temperature of the reaction flask is set to 45° C. using a chiller/circulator. Once the NaNO2 is added to the generator, the nitrogen purge is stopped and the gas bubbles in the scrubber can be observed to coincide with the rate of the NaNO2 addition. By lowering the set-point of the chiller, the temperature of the exothermic reaction is maintained below 50° C. The 4-HAP is observed to go into solution when about 2/3 of the NaNO2 has been added to the generator. After the addition is complete, the NOCl stream is diverted to the scrubber and the nitrogen sparge is resumed in the reactor (subsurface) to remove excess NOCl for thirty (30) minutes. The chiller is then set to cool the stirred reactor contents to 10° C. During this cool-down, the tan-colored hydroxyphenyl glyoxal (HPGO) crystals fall out of solution. The slimy is drained and filtered through a fritted coarse Buchner to afford a tan solid (961 g, 54.6% pure, 69% isolated/84.2% total yield HPGO).
Quantity
619 g
Type
reactant
Reaction Step One
Name
Quantity
2622 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
NOCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7](O)=[CH:8][CH:9]=1)=[O:3].[OH2:11].Cl.N([O-])=[O:14].[Na+]>>[OH:11][C:1](=[O:14])[C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
619 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
2622 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
NOCl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
(glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
sparge tube, nitrogen inlet
ADDITION
Type
ADDITION
Details
The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution
STIRRING
Type
STIRRING
Details
The reaction flask contents are stirred
CUSTOM
Type
CUSTOM
Details
flask is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove residual air
CUSTOM
Type
CUSTOM
Details
is set to 45° C.
ADDITION
Type
ADDITION
Details
Once the NaNO2 is added to the generator
CUSTOM
Type
CUSTOM
Details
the nitrogen purge
ADDITION
Type
ADDITION
Details
to coincide with the rate of the NaNO2 addition
CUSTOM
Type
CUSTOM
Details
the temperature of the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 50° C
ADDITION
Type
ADDITION
Details
has been added to the generator
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the nitrogen sparge
CUSTOM
Type
CUSTOM
Details
to remove excess NOCl for thirty (30) minutes
FILTRATION
Type
FILTRATION
Details
filtered through a fritted coarse Buchner
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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